(5-{[(Oxolan-2-ylmethyl)amino]methyl}furan-2-yl)methanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(5-{[(Oxolan-2-ylmethyl)amino]methyl}furan-2-yl)methanol is a chemical compound with the molecular formula C11H17NO3 and a molecular weight of 211.26 g/mol . This compound features a furan ring substituted with a methanol group and an oxolan-2-ylmethylamino group. It is primarily used for research purposes and has various applications in scientific studies.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (5-{[(Oxolan-2-ylmethyl)amino]methyl}furan-2-yl)methanol typically involves the reaction of furan derivatives with oxolan-2-ylmethylamine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature and pressure, are optimized to achieve high yields and purity of the compound .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent quality and high throughput, making the compound available for various research and industrial applications .
Analyse Chemischer Reaktionen
Types of Reactions
(5-{[(Oxolan-2-ylmethyl)amino]methyl}furan-2-yl)methanol undergoes several types of chemical reactions, including:
Oxidation: The methanol group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form alcohol derivatives.
Substitution: The furan ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired products are formed .
Major Products Formed
The major products formed from these reactions include aldehydes, carboxylic acids, alcohol derivatives, and substituted furan compounds. These products have various applications in chemical synthesis and research .
Wissenschaftliche Forschungsanwendungen
(5-{[(Oxolan-2-ylmethyl)amino]methyl}furan-2-yl)methanol has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of (5-{[(Oxolan-2-ylmethyl)amino]methyl}furan-2-yl)methanol involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds to (5-{[(Oxolan-2-ylmethyl)amino]methyl}furan-2-yl)methanol include:
- (5-{[(Oxolan-2-ylmethyl)amino]methyl}furan-2-yl)ethanol
- (5-{[(Oxolan-2-ylmethyl)amino]methyl}furan-2-yl)propanol
- (5-{[(Oxolan-2-ylmethyl)amino]methyl}furan-2-yl)butanol .
Uniqueness
The uniqueness of this compound lies in its specific substitution pattern and the presence of both a furan ring and an oxolan-2-ylmethylamino group. This unique structure imparts distinct chemical and biological properties, making it valuable for various research and industrial applications .
Eigenschaften
Molekularformel |
C11H17NO3 |
---|---|
Molekulargewicht |
211.26 g/mol |
IUPAC-Name |
[5-[(oxolan-2-ylmethylamino)methyl]furan-2-yl]methanol |
InChI |
InChI=1S/C11H17NO3/c13-8-11-4-3-10(15-11)7-12-6-9-2-1-5-14-9/h3-4,9,12-13H,1-2,5-8H2 |
InChI-Schlüssel |
GZMXQOKNRRTYIF-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC(OC1)CNCC2=CC=C(O2)CO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.